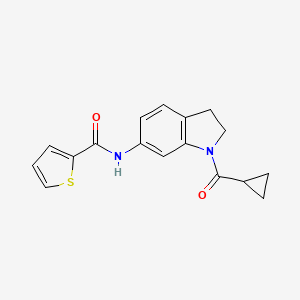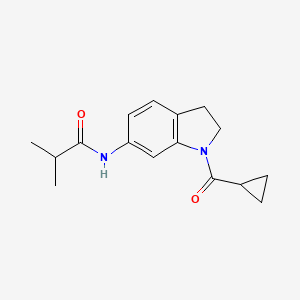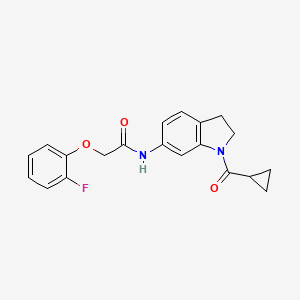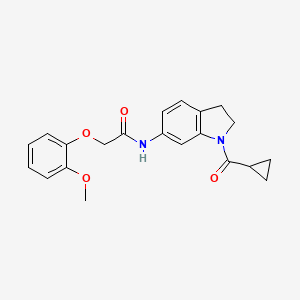
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide, also known as Acetyl-Tricyclo-Indoline (ATI), is a novel synthetic compound with potential applications in a variety of scientific fields. ATI is a heterocyclic amide with a tricyclic core structure, consisting of an indole, a pyrrole, and a benzamide group. It is a highly versatile compound, with a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of ATI is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the inflammatory and immune response pathways, as well as certain enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects
ATI has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and antifungal activity, as well as the ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have antioxidant activity, as well as the ability to modulate the activity of certain enzymes involved in the inflammatory and immune response pathways.
Vorteile Und Einschränkungen Für Laborexperimente
ATI has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be isolated in high yields. However, it does have some limitations for use in laboratory experiments. It is not yet fully understood how it works, and its effects may vary depending on the specific conditions of the experiment. Additionally, it is not yet commercially available, and so it may be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a variety of potential future directions for the use of ATI. One potential direction is to further investigate its potential use as an anti-inflammatory and antifungal agent. Additionally, further studies could be conducted to better understand its mechanism of action and to determine its potential applications in other scientific fields. Additionally, further research could be conducted to investigate its potential use as an anticancer agent, as well as to investigate its potential use in other therapeutic applications. Finally, further research could be conducted to develop methods for synthesizing and isolating ATI in larger quantities.
Synthesemethoden
ATI is synthesized from the reaction of 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride and 3-trifluoromethylbenzamide in the presence of a base such as sodium hydride. The reaction is carried out at room temperature, and the product is isolated by column chromatography.
Wissenschaftliche Forschungsanwendungen
ATI has been investigated for its potential applications in a variety of scientific fields. It has been studied for its potential use as an anti-inflammatory agent, with preliminary studies showing promising results. It has also been investigated for its potential use as an antifungal agent, with studies showing that it has antifungal activity against a variety of fungal strains. Additionally, it has been studied for its potential use as an anticancer agent, with studies showing that it is able to inhibit the proliferation of a variety of cancer cell lines.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXNIMVPCRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














